molecular formula C14H19FN2O4S B5082790 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide

Cat. No.: B5082790
M. Wt: 330.38 g/mol
InChI Key: BDUZCKHEACQKRB-UHFFFAOYSA-N
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Description

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 4-fluorobenzene to form 4-fluoro-2-nitrobenzene. This is followed by the reduction of the nitro group to an amine using reducing agents such as iron powder and ammonium chloride.

    Morpholine Substitution: The resulting 4-fluoro-2-aminobenzene undergoes a substitution reaction with morpholine in the presence of a suitable base to form 4-fluoro-3-morpholinoaniline.

    Sulfonylation: The morpholinoaniline derivative is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group, yielding 4-fluoro-3-morpholin-4-ylsulfonylbenzene.

    Amidation: Finally, the sulfonylated intermediate is reacted with propylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial folic acid synthesis . This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)11-3-4-12(15)13(10-11)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZCKHEACQKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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